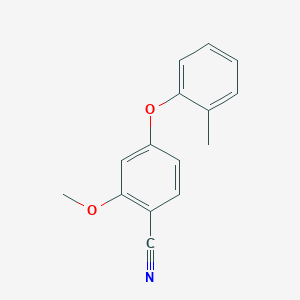
2-Methoxy-4-(o-tolyloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(o-tolyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a methoxy group, a tolyloxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(o-tolyloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide to produce the desired benzonitrile . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde in the presence of a catalyst to form benzonitrile .
Industrial Production Methods
Industrial production of benzonitriles often involves the ammoxidation of toluene, ammonia, and air . This method is advantageous due to its scalability and cost-effectiveness. Additionally, green synthesis methods using ionic liquids as recycling agents have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(o-tolyloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy or tolyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(o-tolyloxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-4-(o-tolyloxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methoxy-4-(o-tolyloxy)benzonitrile is unique due to the presence of both methoxy and tolyloxy groups, which impart specific chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzonitriles.
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-methoxy-4-(2-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-11-5-3-4-6-14(11)18-13-8-7-12(10-16)15(9-13)17-2/h3-9H,1-2H3 |
InChI Key |
QZFFCZYDLZAYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















